molecular formula C13H17N3O5 B1682048 Tyr-gly-gly CAS No. 21778-69-8

Tyr-gly-gly

Cat. No. B1682048
CAS RN: 21778-69-8
M. Wt: 295.29 g/mol
InChI Key: HIINQLBHPIQYHN-JTQLQIEISA-N
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Description

“Tyr-gly-gly” is a tripeptide composed of the amino acids tyrosine (Tyr), glycine (Gly), and glycine (Gly). It is a fragment of larger peptides and proteins, including enkephalins . The empirical formula of “Tyr-gly-gly” is C13H17N3O5, and it has a molecular weight of 295.29 .


Synthesis Analysis

Peptides like “Tyr-gly-gly” can be synthesized using various strategies. One environmentally friendly method involves the use of water-dispersible Fmoc-amino acid nanoparticles for solid-phase peptide synthesis . Another approach involves the Boc strategy, which is suitable for green chemistry as only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of “Tyr-gly-gly” involves the specific arrangement of its constituent amino acids. High-resolution crystal structures of similar peptides have enabled a detailed analysis of the structural determinants for molecular recognition .


Chemical Reactions Analysis

The chemical reactions involving “Tyr-gly-gly” primarily involve peptide bond formation and cleavage. Recent developments in the cleavage, functionalization, and conjugation of peptides at tyrosine residues have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyr-gly-gly” are determined by its molecular structure and the properties of its constituent amino acids. For instance, tyrosine residues have unique chemical, electrochemical, and photochemical properties .

Scientific Research Applications

Oxidative Cross-Linking

The peptide Gly-Tyr-Gly (GYG) can be oxidatively cross-linked by horseradish peroxidase in the presence of hydrogen peroxide. This process forms covalently coupled di- to pentamers of the peptide. The same method allows for hetero-cross-linking with ferulic acid, creating products with various combinations of ferulic acid and peptide oligomers (Oudgenoeg et al., 2001).

Conformational Studies

Glycyl-Tyrosine (Gly-Tyr) dipeptide and its dimers have been studied for their conformational behavior. Energy and DFT calculations helped determine preferred conformations, providing insights into inter- or/and intra-molecular H-bond interactions in these peptides (Çelik et al., 2017).

Antibody Affinity and Specificity

Tyr, Ser, Gly, and Arg's intrinsic contributions to antibody affinity and specificity have been explored. Antibodies with high Tyr content showed the most specificity. Tyr, Ser, and Gly combined to generate synthetic antibodies with high specificity and subnanomolar affinity (Birtalan et al., 2008).

Enzymatic Degradation Analysis

A method using high-performance liquid chromatography with electrochemical detection was developed to detect Tyr-Gly-Gly and other tyrosine-containing metabolic fragments. This method is useful for studying the activities of enkephalin-degrading enzymes (Shibanoki et al., 1990).

Enkephalin Metabolism in the Brain

Tyr-Gly-Gly, a metabolite of enkephalins, was quantified in various regions of the mouse brain. Its distribution paralleled the [Met5]enkephalin distribution, suggesting its role in reflecting enkephalin release and metabolism in the brain (Llorens-Cortes et al., 1985).

Glycine Receptor Antagonism

Research on the glycine receptor (GlyR) identified amino acid residues, including Tyr-161, forming the strychnine-binding site. This study contributes to understanding the antagonism in ligand-gated ion channel receptors (Vandenberg et al., 1992).

Hypoglycaemic Effects

The tri-peptides Gly-Glu-Tyr (GEY) and Gly-Tyr-Gly (GYG) showed significant stimulation of glucose uptake in fibroblasts and improved glucose tolerance in diabetic mice. This suggests the anti-diabetic potential of GYG (Han et al., 2016).

Future Directions

Future research on “Tyr-gly-gly” and similar peptides could focus on further elucidating their mechanisms of action, improving synthesis methods, and exploring potential applications in various fields such as drug development and nanotechnology .

properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINQLBHPIQYHN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-gly-gly

CAS RN

21778-69-8
Record name Tyrosyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-TYROSYLGLYCYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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